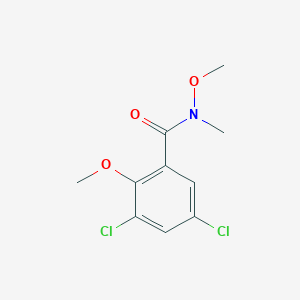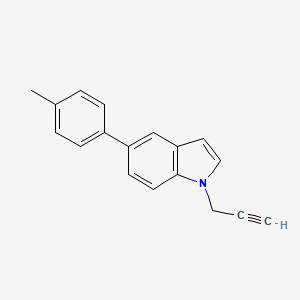
1-(Prop-2-ynyl)-5-p-tolyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-ynyl)-5-p-tolyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The structure of this compound consists of an indole core substituted with a prop-2-ynyl group at the nitrogen atom and a p-tolyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-ynyl)-5-p-tolyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-p-tolylindole, which can be synthesized from p-toluidine and isatin through a Fischer indole synthesis.
Alkylation: The 5-p-tolylindole is then subjected to alkylation with propargyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: Industrial purification techniques such as crystallization and large-scale chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Prop-2-ynyl)-5-p-tolyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitro-substituted indoles.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-ynyl)-5-p-tolyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-ynyl)-5-p-tolyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific biological activity being studied, but may include pathways related to cell proliferation, apoptosis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
1-(Prop-2-ynyl)-5-p-tolyl-1H-indole can be compared with other similar compounds:
Similar Compounds:
Uniqueness: The presence of both the prop-2-ynyl and p-tolyl groups in this compound provides unique chemical properties and potential biological activities that distinguish it from other indole derivatives.
Eigenschaften
Molekularformel |
C18H15N |
|---|---|
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
5-(4-methylphenyl)-1-prop-2-ynylindole |
InChI |
InChI=1S/C18H15N/c1-3-11-19-12-10-17-13-16(8-9-18(17)19)15-6-4-14(2)5-7-15/h1,4-10,12-13H,11H2,2H3 |
InChI-Schlüssel |
DTONHTZWYUHTQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)N(C=C3)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


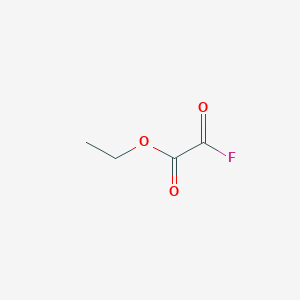


![N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14129497.png)
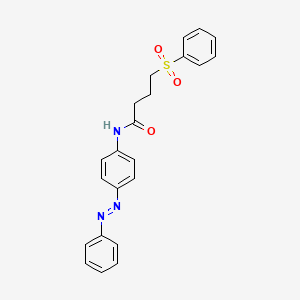
![N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14129513.png)

![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)
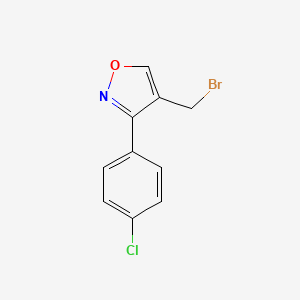

![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)

